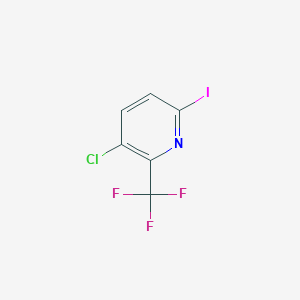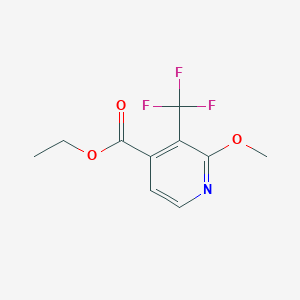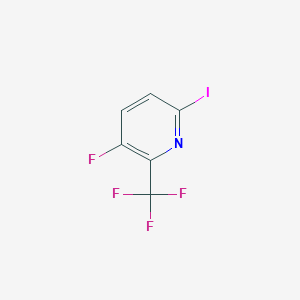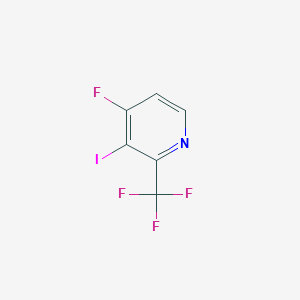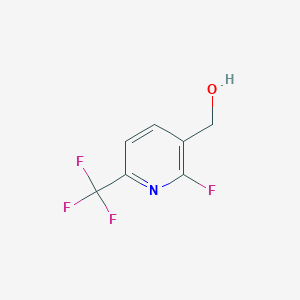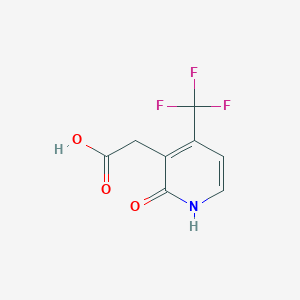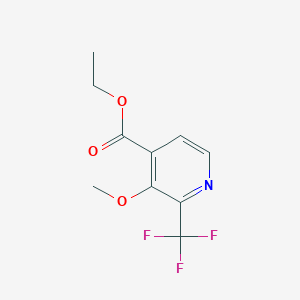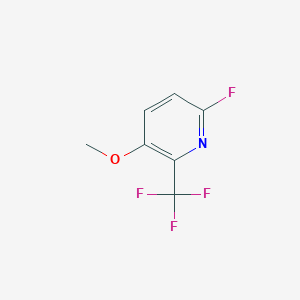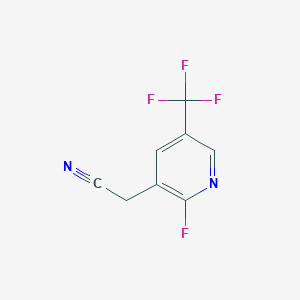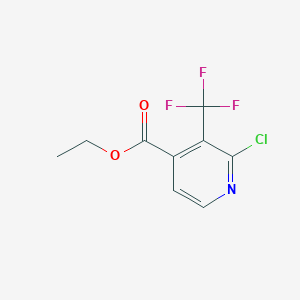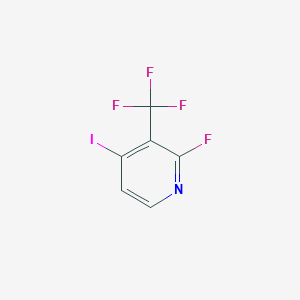
2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid
Übersicht
Beschreibung
“2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid” is a chemical compound with the CAS Number: 1704074-05-4 . It has a molecular weight of 253.04 and is a solid in physical form .
Molecular Structure Analysis
The InChI code for “2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid” is1S/C11H13BFNO4/c13-10-8(2-1-3-9(10)12(16)17)11(15)14-4-6-18-7-5-14/h1-3,16-17H,4-7H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid” is a solid . It has a molecular weight of 253.04 .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid: is a valuable compound in the field of drug discovery. It serves as a building block for the synthesis of various pharmaceutical compounds . Its boronic acid moiety is particularly useful in the development of proteasome inhibitors, which are crucial in cancer therapy . Additionally, its morpholine ring can be exploited to enhance the pharmacokinetic properties of new drug candidates.
Material Science
In material science, this compound finds application in the creation of novel polymers and coatings. The boronic acid group can form reversible covalent bonds with diols, which is beneficial for self-healing materials . This property is also useful in the development of responsive or “smart” materials that can adapt to environmental changes.
Chemical Synthesis
This compound is instrumental in chemical synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds essential for constructing complex organic molecules . The fluoro group on the phenyl ring can act as a directing group, influencing the site-selectivity of the coupling reaction.
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid likely interacts with its targets through a process called transmetalation . In this process, the boronic acid transfers an organic group to a metal catalyst, such as palladium . This interaction results in the formation of a new carbon-carbon bond, which is a key step in the cross-coupling reaction .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, this compound would be involved in the synthesis of complex organic molecules . The downstream effects would depend on the specific molecules being synthesized.
Result of Action
The molecular and cellular effects of 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid would depend on the specific context in which it is used. In Suzuki-Miyaura cross-coupling reactions, the result of its action would be the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid can be influenced by various environmental factors. For example, in Suzuki-Miyaura cross-coupling reactions, the reaction conditions (e.g., temperature, solvent, presence of a base) can significantly impact the efficiency of the reaction . Furthermore, the compound’s stability could be affected by factors such as pH and temperature .
Eigenschaften
IUPAC Name |
[2-fluoro-3-(morpholine-4-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c13-10-8(2-1-3-9(10)12(16)17)11(15)14-4-6-18-7-5-14/h1-3,16-17H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWYKOFZFASCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)N2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189112 | |
| Record name | Boronic acid, B-[2-fluoro-3-(4-morpholinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid | |
CAS RN |
1704074-05-4 | |
| Record name | Boronic acid, B-[2-fluoro-3-(4-morpholinylcarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-fluoro-3-(4-morpholinylcarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



